Product packaging for 2-Hydroxy-7,9-dihydro-8H-purine-8-thione(Cat. No.:CAS No. 6956-26-9)

2-Hydroxy-7,9-dihydro-8H-purine-8-thione

Cat. No.: B3356934
CAS No.: 6956-26-9
M. Wt: 168.18 g/mol
InChI Key: DZZLCZMLEUOGER-UHFFFAOYSA-N
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Description

2-Hydroxy-7,9-dihydro-8H-purine-8-thione is a chemically versatile purine-based scaffold of significant interest in medicinal chemistry and anticancer drug discovery. Purine-based compounds represent a privileged heterocycle in drug design, with the ability to bind tightly within hydrophobic folds and inhibit a range of key enzyme targets, such as members of the diverse protein kinase families . The purine-thione structure is a key sub-scaffold found in several experimental agents, and its derivatives are frequently explored for their potential to disrupt critical protein-protein interactions and kinase activities in cancer cells . For instance, research into purine-based agents has shown promise in targeting aggressive cancers such as triple-negative breast cancer (TNBC) by disrupting the interaction between the molecular chaperone αB-crystallin (CRYAB) and VEGF, a key driver of tumor angiogenesis . Furthermore, structural optimization of related 8-oxopurine and trisubstituted purin-8-one analogues has demonstrated potent inhibitory activity against important oncogenic kinases like FLT3 in acute myeloid leukemia, underscoring the therapeutic potential of this chemical class . This compound serves as a valuable building block for synthesizing novel derivatives to investigate new mechanisms of action and develop targeted therapies. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4OS B3356934 2-Hydroxy-7,9-dihydro-8H-purine-8-thione CAS No. 6956-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-sulfanylidene-7,9-dihydro-3H-purin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c10-4-6-1-2-3(8-4)9-5(11)7-2/h1H,(H3,6,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZLCZMLEUOGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC2=C1NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219819
Record name 2-Hydroxy-7,9-dihydro-8H-purine-8-thione
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Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6956-26-9
Record name 2-Hydroxy-7,9-dihydro-8H-purine-8-thione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC65007
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-7,9-dihydro-8H-purine-8-thione
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Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 7,9 Dihydro 8h Purine 8 Thione

De Novo Synthesis Routes to 2-Hydroxy-7,9-dihydro-8H-purine-8-thione Scaffolds

The de novo synthesis of the purine (B94841) ring system is a fundamental aspect of organic and medicinal chemistry. These methods build the bicyclic purine core from acyclic or monocyclic precursors.

Cyclocondensation Approaches

Cyclocondensation reactions are a primary strategy for the synthesis of the this compound core. A prominent method involves the thiation of uric acid (2,6,8-trihydroxypurine). This transformation can be achieved by heating uric acid with a thionating agent such as phosphorus pentasulfide (P4S10) in a high-boiling solvent like pyridine. acs.org The reaction selectively replaces one of the hydroxyl groups with a sulfur atom, yielding the 8-thione derivative. The likely mechanism involves the initial formation of a thiophosphorus intermediate at the oxygen of the hydroxyl group, followed by an intramolecular attack and subsequent elimination to form the C=S bond.

Another cyclocondensation approach starts from a substituted pyrimidine (B1678525) precursor, such as a 4,5-diamino-2,6-dihydroxypyrimidine. Reaction of this intermediate with thiourea (B124793) or carbon disulfide can lead to the closure of the imidazole (B134444) ring, directly incorporating the thione functionality at the C8 position.

Table 1: Cyclocondensation Synthesis of Purine-8-thiones

Starting MaterialReagentProductReference
Uric acidPhosphorus pentasulfideThis compound acs.org
4,5-Diamino-2,6-dihydroxypyrimidineThioureaThis compound-

Annulation Reactions

Annulation strategies involve the construction of the imidazole ring onto a pre-existing pyrimidine core. A common method begins with a 4,5-diaminopyrimidine (B145471) derivative. For instance, the synthesis of 6-mercaptopurine (B1684380), a related compound, involves the formylation of 4,5-diamino-6-mercaptopyrimidine followed by cyclization. google.com A similar strategy could be envisioned for the synthesis of this compound, starting from 4,5-diamino-2-hydroxypyrimidine. The introduction of the C8-thione can be achieved by reacting the diamine with a one-carbon synthon that also contains sulfur, such as thiophosgene (B130339) or carbon disulfide, leading to the fused imidazole-thione ring system.

Multi-component Reactions for Purine-8-thiones

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. While specific MCRs for the direct synthesis of this compound are not extensively documented, related purine scaffolds can be assembled through such strategies. For example, the reaction of aminomalononitrile, urea, and α-amino acid esters can lead to C8-substituted purine derivatives. nih.govnih.gov By analogy, a multi-component reaction could potentially be designed using a combination of a pyrimidine precursor, a source for the C8-thione (like a thiourea derivative), and a cyclizing agent to construct the desired purine-8-thione scaffold in a convergent manner.

Derivatization Strategies for this compound

The this compound molecule possesses several reactive sites, allowing for a variety of derivatization strategies to explore structure-activity relationships.

Functionalization at Exocyclic Positions (e.g., C-2, C-6, N-9)

The exocyclic positions of the purine ring are prime targets for functionalization.

C-2 Position: The hydroxyl group at the C-2 position can be a handle for further modifications. It can be converted to a better leaving group, such as a triflate or a halide, allowing for subsequent nucleophilic substitution reactions. For instance, treatment with phosphoryl chloride can yield a 2-chloropurine derivative, which can then be reacted with various nucleophiles (amines, alcohols, thiols) to introduce a range of substituents at this position.

C-6 Position: While the target molecule has a hydroxyl group at C-2, related purine systems show that the C-6 position is also amenable to functionalization. For purines with a hydroxyl group at C-6 (hypoxanthine derivatives), conversion to a 6-chloropurine (B14466) is a common strategy to introduce diversity. This 6-chloro intermediate can then undergo nucleophilic aromatic substitution with a wide range of nucleophiles. nih.gov

N-9 Position: The nitrogen atom at the N-9 position of the imidazole ring is a common site for alkylation or arylation. The reaction typically proceeds via deprotonation of the N-H bond with a base, followed by reaction with an electrophile (e.g., an alkyl halide or benzyl (B1604629) halide). The regioselectivity of N-alkylation (N-7 vs. N-9) can be influenced by the reaction conditions and the nature of the substituent at other positions of the purine ring.

Modification of the Thione Moiety (e.g., S-alkylation, S-amination)

The thione group at the C-8 position is a key site for derivatization, allowing for the introduction of various functionalities.

S-alkylation: The thione moiety exists in tautomeric equilibrium with the thiol form (8-mercaptopurine). The sulfur atom is a soft nucleophile and readily undergoes S-alkylation with a variety of electrophiles, such as alkyl halides, in the presence of a base. This reaction is a versatile method for introducing diverse side chains at the 8-position. For example, S-alkylation of 6-mercaptopurine with N-alkyl-N-alkoxycarbonylaminomethyl chlorides has been reported. google.com

S-amination: While less common than S-alkylation, the conversion of a thione to a sulfenamide (B3320178) (S-amino derivative) is a possible transformation. This could potentially be achieved through oxidative amination, reacting the thiol tautomer with an amine in the presence of an oxidizing agent. Alternatively, displacement of a leaving group from an activated sulfur intermediate could also lead to S-amino purine derivatives.

Table 2: Derivatization Reactions of Purine-8-thiones

PositionReaction TypeReagentsProduct Type
C-2Nucleophilic Substitution (via 2-chloro)POCl₃, then Nu-H2-Substituted purine
N-9N-AlkylationBase, R-X9-Alkyl-purine
C-8 (Thione)S-AlkylationBase, R-X8-(Alkylthio)-purine
C-8 (Thione)S-AminationOxidizing agent, R₂NH8-(Dialkylamino)thio-purine

Ring System Modifications and Analogues

Modifications of the purine ring system of this compound can lead to the formation of a variety of analogues with potentially altered biological activities. These modifications can involve the addition of another ring to the purine scaffold, creating tricyclic or tetracyclic structures.

One approach to creating analogues involves the reaction of guanosine (B1672433) with agents like chloroacetaldehyde (B151913) or bromoacetone (B165879) to form tricyclic guanosine analogues. Subsequent thionation of these compounds can yield tricyclic thiopurine derivatives, which incorporate both the tricyclic 1,N2-ethenoguanosine and the thiopurine framework mdpi.com.

Another strategy for modifying the ring system is through annulation reactions, where a new ring is fused to the existing purine structure. The Robinson annulation, a well-known method in organic synthesis, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring masterorganicchemistry.comyoutube.com. While not directly reported for this compound, this strategy could potentially be adapted to create novel fused purine systems. For instance, a Michael acceptor could be introduced at a suitable position on the purine ring, which could then undergo an intramolecular cyclization to form a new annulated ring.

The synthesis of thiophene-fused porphyrin dimers represents another example of creating extended π-systems through ring fusion, highlighting the versatility of such synthetic strategies rsc.org. These approaches can lead to compounds with altered electronic and photophysical properties.

Regioselective Synthesis and Control in this compound Preparations

Regioselectivity is a critical aspect of the synthesis of this compound derivatives, as the purine ring has multiple potential sites for substitution. Controlling the position of substitution is crucial for obtaining the desired isomer and for structure-activity relationship studies.

Alkylation is a common transformation in purine chemistry, and achieving regioselectivity in this reaction is a significant challenge. The purine ring of 8-thioxanthine has several nitrogen atoms (N1, N3, N7, and N9) and a sulfur atom that can potentially be alkylated. The outcome of the alkylation reaction is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the reaction temperature.

Studies on the alkylation of purines have shown that it is possible to achieve regioselective N9-alkylation under certain conditions. For instance, microwave-assisted alkylation of various purines using tetrabutylammonium (B224687) hydroxide (B78521) as a base has been shown to favor the formation of the N9-alkylated product in high yields ub.eduresearchgate.net. This method offers a rapid and efficient way to introduce substituents at the N9 position. The choice of alkylating agent also plays a role, with more reactive alkyl halides leading exclusively to N9-alkylpurines ub.edu.

Similarly, the regioselectivity of N-alkylation of guanine (B1146940) derivatives has been investigated, with various methods explored to favor N9 substitution mdpi.com. The choice of protecting groups and reaction conditions can significantly influence the N7/N9 isomeric ratio.

For this compound, the presence of the acidic proton on the imidazole ring (N7-H or N9-H) and the thione group makes regioselective alkylation even more complex. S-alkylation is also a possibility, leading to 8-(alkylthio)purine derivatives. The reaction of 7-ethyl-3-methyl-8-thioxanthine with methyl chloroacetate (B1199739) in a basic medium leads to the formation of the corresponding S-substituted ester, demonstrating the feasibility of selective S-alkylation .

Regioselective Alkylation of Purine Derivatives
Purine SubstrateReaction ConditionsMajor ProductReference
6-ChloropurineAlkyl halide, (Bu)4NOH, MicrowaveN9-alkyl-6-chloropurine ub.edu
2-Amino-6-chloropurineAlkyl halide, (Bu)4NOH, MicrowaveN9-alkyl-2-amino-6-chloropurine ub.edu
2-Amino-6-chloropurineAlkyl halide, K2CO3, DMFMixture of N7 and N9 isomers mdpi.com
7-Ethyl-3-methyl-8-thioxanthineMethyl chloroacetate, NaOH, H2O/EtOHS-alkylation product

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several green approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The application of microwaves has been successfully demonstrated in the synthesis of various purine derivatives. For instance, the ring closure of carboxamido-substituted uracil (B121893) precursors to form the imidazole ring of xanthine (B1682287) derivatives is significantly accelerated under microwave conditions researchgate.net. Microwave irradiation has also been employed for the regioselective N-alkylation of purines, as mentioned earlier ub.eduresearchgate.net.

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions can reduce waste, simplify work-up procedures, and lower costs. The synthesis of thioesters from tertiary thioamides and alkyl halides has been achieved in water, a green solvent, in the presence of catalysts rsc.org. While not a direct synthesis of the target molecule, this demonstrates the potential for using water as a reaction medium for related transformations.

Catalyst-Free Synthesis: The use of catalysts, especially those based on heavy metals, can pose environmental and health risks. Developing catalyst-free synthetic methods is therefore highly desirable. While many purine syntheses rely on catalysts, exploring catalyst-free alternatives is an active area of research.

Synthesis in Water: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of thioaminals has been successfully carried out in water, showcasing the feasibility of conducting sulfur-related organic reactions in aqueous media nih.gov. The synthesis of thioesters in water further supports the potential for developing aqueous synthetic routes to this compound and its derivatives rsc.org.

Green Chemistry Approaches in Purine Synthesis
Green ApproachApplication in Purine SynthesisAdvantagesReference
Microwave-Assisted SynthesisRing closure of xanthine precursors, N-alkylation of purinesReduced reaction times, improved yields ub.eduresearchgate.net
Synthesis in WaterSynthesis of thioaminals and thioestersEnvironmentally benign, safe rsc.orgnih.gov
Solvent-Free SynthesisGeneral organic synthesisReduced waste, simplified work-up-
Catalyst-Free SynthesisGeneral organic synthesisAvoids use of toxic metals, simplifies purification-

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Hydroxy 7,9 Dihydro 8h Purine 8 Thione

Tautomeric Equilibria in 2-Hydroxy-7,9-dihydro-8H-purine-8-thione Systems

The structure of this compound allows for multiple forms of tautomerism, which are dynamic equilibria involving the migration of a proton. These equilibria are influenced by factors such as solvent polarity, temperature, and pH. The principal tautomeric considerations for this molecule are the thione-thiol equilibrium at the C-8 position and the keto-enol equilibrium at the C-2 position, alongside prototropic shifts among the nitrogen atoms of the purine (B94841) ring.

Thione-Thiol Tautomerism Investigations

The thioamide group within the purine ring system gives rise to thione-thiol tautomerism, an equilibrium between the 8-thione form and the 8-thiol (or 8-mercapto) form.

Thione Form: C=S (thiocarbonyl)

Thiol Form: C-SH (mercapto)

For most heterocyclic systems containing a thioamide moiety, including purine derivatives like 6-mercaptopurine (B1684380), the thione form is generally the more stable tautomer in both solid and solution phases. researchgate.netnih.gov Theoretical and spectroscopic studies on analogous compounds consistently show that the equilibrium heavily favors the thione structure. researchgate.net This preference is attributed to the greater thermodynamic stability of the C=S double bond within the ring system compared to the C=N double bond that would be formed in the thiol tautomer. Therefore, this compound is expected to exist predominantly in its 8-thione form.

Keto-Enol Tautomerism at the C-2 Position

The hydroxyl group at the C-2 position is subject to keto-enol tautomerism, establishing an equilibrium between the 2-keto (lactam) form and the 2-enol (lactim) form.

Keto Form: N-C=O (amide/lactam)

Enol Form: N=C-OH (imidic acid/lactim)

In heterocyclic systems like purines, the keto-enol equilibrium is highly dependent on the environment. ias.ac.in However, for substituted purines such as xanthine (B1682287) and 8-hydroxyguanosine, the keto forms are overwhelmingly favored. ias.ac.innih.gov The stability of the keto tautomer is often stabilized by solvation and intermolecular interactions. ias.ac.in Studies on isoguanosine, which shares the 2-hydroxy-purine core, show that while the proportion of the enol form can increase in aqueous media, the keto form remains significant. ias.ac.in For this compound, it is therefore anticipated that the 2-keto tautomer is the major species at this position.

Prototropic Dynamics and Isomerism

Prototropic tautomerism involves the migration of a hydrogen atom between the nitrogen atoms of the purine's imidazole (B134444) and pyrimidine (B1678525) rings. For the purine core, the N(7)-H and N(9)-H tautomers are the most common and energetically favorable. nih.gov

Combining the three types of equilibria, the molecule can exist as several distinct isomers. The relative stability of these prototropic tautomers is determined by a combination of intramolecular interactions and external environmental factors. nih.gov Based on the principles observed in related purine derivatives, the most stable tautomer of this compound is predicted to be the 2-keto-8-thione form, with the mobile proton residing on either the N(7) or N(9) position of the purine ring.

Table 1: Potential Tautomeric Forms of this compound This table is interactive. Click on the headers to sort.

Tautomer Name C-2 Form C-8 Form Imidazole Proton Position
2-keto-8-thione-N(7)H Keto (C=O) Thione (C=S) N(7)
2-keto-8-thione-N(9)H Keto (C=O) Thione (C=S) N(9)
2-enol-8-thione-N(7)H Enol (C-OH) Thione (C=S) N(7)
2-enol-8-thione-N(9)H Enol (C-OH) Thione (C=S) N(9)
2-keto-8-thiol-N(7)H Keto (C=O) Thiol (C-SH) N(7)

X-ray Crystallographic Analysis of this compound and its Cocrystals

While specific experimental crystal structure data for this compound is not presently available in public databases, its solid-state properties can be inferred from the analysis of closely related purine structures.

Solid-State Conformations and Packing Arrangements

An X-ray crystallographic analysis would confirm the dominant tautomer in the solid state. Based on related structures, the molecule is expected to crystallize in its most stable 2-keto-8-thione tautomeric form. The purine ring system is largely planar, and the packing arrangement in the crystal lattice would be dictated by the need to optimize intermolecular interactions, particularly hydrogen bonding and π–π stacking. nih.gov Molecules would likely arrange in sheets or layered structures to maximize these stabilizing forces.

Intermolecular Interactions and Hydrogen Bonding Networks

The functional groups present—amine protons (N-H), carbonyl oxygen (C=O), and thiocarbonyl sulfur (C=S)—are all capable of participating in strong hydrogen bonds. researchgate.netmdpi.com The crystal structure would be stabilized by a robust network of intermolecular hydrogen bonds. Expected interactions include:

N−H···O bonds: Formed between the N-H donors of the purine ring and the C=O acceptor at the C-2 position.

N−H···S bonds: Involving the N-H donors and the C=S group as an acceptor.

N−H···N bonds: Linking purine rings to one another.

In cocrystals, these same hydrogen bonding functionalities would be available to interact with a coformer molecule, leading to new, complex hydrogen-bonding networks that alter the physical properties of the solid. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
6-mercaptopurine
Isoguanosine
Xanthine

Advanced Spectroscopic Methods for Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure in solution and solid states.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of hydrogen and carbon atoms. The number of signals, their chemical shifts (δ), signal integrations (for ¹H), and splitting patterns due to spin-spin coupling would help in assigning protons and carbons to specific positions on the purine ring. For instance, the proton attached to C6 and the exchangeable protons on nitrogen and oxygen/sulfur atoms (depending on the tautomeric form) would exhibit characteristic chemical shifts.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, definitively linking adjacent protons, such as the N-H protons.

HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, aiding the unambiguous assignment of the C6-H6 group.

Solid-State NMR (ssNMR): As purine derivatives can exhibit different tautomeric forms and hydrogen-bonding patterns in the solid state compared to in solution, ssNMR would be invaluable. It provides insights into the crystalline structure and polymorphism of the compound.

Without experimental data, a representative data table cannot be generated.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would display characteristic absorption bands for the functional groups present. Key expected vibrations include N-H stretching (typically ~3100-3300 cm⁻¹), C=O stretching (from the hydroxy/oxo group, ~1650-1700 cm⁻¹), C=S stretching (from the thione group, ~1100-1250 cm⁻¹), and C=N/C=C ring stretching vibrations. The precise positions of these bands would offer clues about tautomerism and hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While C=O and N-H bonds are strong IR absorbers, the C=S bond and the purine ring vibrations often yield strong and characteristic Raman signals, aiding in a more complete vibrational assignment.

A table of expected vibrational frequencies remains speculative without experimental spectra.

Electronic Spectroscopy (UV-Vis) for Tautomeric and Electronic Transitions

UV-Visible spectroscopy is used to study the electronic transitions within the molecule, which are sensitive to the conjugated π-system and the tautomeric form. The purine ring is a chromophore that absorbs UV light.

Tautomeric Analysis: The compound can exist in several tautomeric forms (hydroxy-thione, oxo-thione, hydroxy-thiol, etc.). Each tautomer has a distinct electronic configuration, resulting in a unique UV-Vis absorption spectrum. By comparing the experimental spectrum with those of model compounds locked into a specific tautomeric form, or through computational predictions, the predominant tautomer in a given solvent could be identified.

Electronic Transitions: The spectrum would likely show absorptions corresponding to π → π* transitions within the conjugated purine system and potentially n → π* transitions involving the lone pairs on the oxygen, sulfur, and nitrogen atoms. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are key parameters derived from this analysis.

A data table for electronic transitions requires experimentally measured values.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of the compound and for obtaining structural information through fragmentation analysis.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻), allowing for the unambiguous confirmation of the elemental formula (C₅H₄N₄OS). The isotopic pattern, particularly the presence of the ³⁴S isotope at M+2, would provide definitive evidence for the presence of a single sulfur atom.

Fragmentation Pathways: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation. The resulting fragment ions provide a roadmap of the molecule's structure. For a purine-thione, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as HCN, CO, and HSCN. Elucidating these pathways helps to confirm the arrangement of atoms within the purine core.

A detailed fragmentation table is contingent on experimental MS/MS data.

Computational and Theoretical Investigations of 2 Hydroxy 7,9 Dihydro 8h Purine 8 Thione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature and potential chemical behavior of 2-Hydroxy-7,9-dihydro-8H-purine-8-thione. These calculations solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and other properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is particularly effective for determining the ground state properties of purine (B94841) systems. DFT calculations can predict the relative stabilities of different tautomeric forms of this compound, which is crucial for understanding its chemical behavior.

Theoretical studies on the closely related isoguanine (B23775) have shown that the relative stability of its tautomers is significantly influenced by the environment. nih.gov DFT calculations can elucidate the preferred tautomeric forms by comparing their calculated ground state energies. For this compound, several tautomers can be considered, including the keto-thione, enol-thione, keto-thiol, and enol-thiol forms.

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated by DFT

Tautomer Functional/Basis Set Relative Energy (kcal/mol) in Gas Phase
Keto-Thione B3LYP/6-311++G(d,p) 0.00
Enol-Thione B3LYP/6-311++G(d,p) +2.5
Keto-Thiol B3LYP/6-311++G(d,p) +8.7
Enol-Thiol B3LYP/6-311++G(d,p) +12.3

Note: This table is illustrative and based on general trends for similar purine derivatives. Actual values would require specific calculations for this molecule.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods are highly accurate for determining the relative stabilities of tautomers and the energy barriers associated with their interconversion. For purine analogs like isoguanine, ab initio calculations have been instrumental in understanding their tautomeric equilibria. nih.gov

The energy barriers for the proton transfer reactions between different tautomers of this compound can be calculated using ab initio methods. These barriers provide insight into the kinetics of tautomerization.

Table 2: Hypothetical Tautomeric Stability and Energy Barriers from Ab Initio Calculations

Tautomerization Reaction Method Relative Stability of Product (kcal/mol) Energy Barrier (kcal/mol)
Keto-Thione ⇌ Enol-Thione MP2/cc-pVTZ +2.3 15.8
Keto-Thione ⇌ Keto-Thiol MP2/cc-pVTZ +8.5 25.4

Note: This table provides hypothetical data to illustrate the type of information obtained from ab initio calculations.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule. The MEP map illustrates the charge distribution within the molecule and helps to identify regions that are prone to electrophilic and nucleophilic attack. In the MEP map, negative potential regions (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP analysis would likely show negative potentials around the oxygen and sulfur atoms, as well as the nitrogen atoms of the purine ring, indicating these as sites for electrophilic interaction. Positive potentials would be expected around the hydrogen atoms attached to heteroatoms.

Table 3: Illustrative Molecular Electrostatic Potential (MEP) Data

Atom/Region MEP Value (kcal/mol) Predicted Reactivity
Oxygen of Carbonyl -45 Electrophilic Attack
Sulfur of Thione -35 Electrophilic Attack
N1-H +55 Nucleophilic Attack
N7-H +50 Nucleophilic Attack

Note: The values in this table are for illustrative purposes and represent typical ranges for such functional groups.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and interactions with the surrounding environment.

Conformational analysis of this compound would involve studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The purine ring itself is relatively rigid, but the exocyclic groups can exhibit some flexibility. The orientation of the hydroxyl and thione groups with respect to the purine ring system can be investigated.

Molecular mechanics or quantum chemical methods can be used to calculate the potential energy surface of the molecule as a function of specific dihedral angles, identifying the most stable conformers.

Table 4: Hypothetical Dihedral Angles for Stable Conformers

Dihedral Angle Conformer 1 (degrees) Conformer 2 (degrees)
H-O-C2-N1 0 (syn) 180 (anti)
H-N7-C8-S 180 (anti) 0 (syn)

Note: This table is a hypothetical representation of possible conformational isomers.

The tautomeric equilibrium and conformational preferences of molecules can be significantly influenced by the solvent. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the properties of this compound. orientjchem.org

Studies on related purine derivatives have shown that polar solvents tend to stabilize tautomers with larger dipole moments. nih.gov For this compound, it is expected that the relative energies of its tautomers would shift in solvents of different polarities. For instance, the more polar keto-thione tautomer might be further stabilized in a polar solvent like water compared to a nonpolar solvent like benzene.

Table 5: Hypothetical Solvent Effects on Tautomeric Stability (Relative Energy in kcal/mol)

Tautomer Gas Phase Benzene (ε=2.3) Water (ε=78.4)
Keto-Thione 0.00 0.00 0.00
Enol-Thione +2.5 +1.8 -0.5

Note: This table illustrates the potential shift in tautomeric stability with solvent polarity, based on findings for similar compounds. nih.gov

Molecular Docking Studies of this compound Analogues with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand. For analogues of this compound, such as thiopurines and other purine derivatives, molecular docking provides critical insights into their potential as therapeutic agents by simulating their interaction with various biological targets.

The prediction of ligand-target binding is a cornerstone of rational drug design, allowing researchers to screen vast libraries of compounds against specific biomolecules to identify potential inhibitors or modulators. researchgate.net For purine analogues, which are structurally similar to endogenous purines like adenine (B156593) and guanine (B1146940), the range of potential targets is broad, including enzymes involved in nucleic acid synthesis, protein kinases, and purinergic receptors. benthamscience.comnih.govnih.gov

Molecular docking studies predict the binding affinity, often expressed as a docking score or binding energy (kcal/mol), which estimates the thermodynamic stability of the ligand-receptor complex. A lower binding energy generally indicates a more stable complex and potentially higher inhibitory activity. For instance, studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are purine analogues, revealed strong binding to cyclin-dependent kinase 2 (CDK2) with docking scores comparable to or better than known inhibitors. researchgate.net Similarly, virtual screening of a large library of purine-based compounds against katanin, an AAA-ATPase protein, identified novel inhibitors with binding energies significantly lower than the natural substrate, ATP. researchgate.net

These predictive studies are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov The targets for purine analogues are diverse and include:

Kinases: Many purine derivatives are designed as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular processes. Docking studies help elucidate how these analogues fit into the ATP-binding pocket of kinases like c-Src tyrosine kinase and CDKs. researchgate.netresearchgate.net

Purinergic Receptors: These receptors are involved in numerous physiological processes, and their modulators are sought for various therapeutic applications. nih.gov Docking helps in designing selective agonists and antagonists for specific receptor subtypes like the A3 adenosine (B11128) receptor. benthamscience.com

Metabolic Enzymes: Thiopurine drugs, a class of purine analogues, target enzymes in the purine salvage pathway. researchgate.net Docking can also predict interactions with other enzymes, such as xanthine (B1682287) oxidase, which is involved in purine metabolism and is a target for treating gout. researchgate.net

Table 1: Examples of Predicted Binding Affinities for Purine Analogues with Various Biomolecular Targets
Purine Analogue ClassBiomolecular TargetPredicted Binding Energy/ScoreComputational Method
Pyrazolo[1,5-a]pyrimidinesCyclin-Dependent Kinase 2 (CDK2)-12.54 kcal/molMolecular Operating Environment (MOE)
Generic Purine-based CompoundsKatanin (AAA-ATPase)≤ -10 kcal/molAutoDock 4.2
Substituted PurinesToll-like Receptor 9 (TLR9)-8.1 kcal/molDocking Analysis
ATP (Control Ligand)Katanin (AAA-ATPase)-4.86 kcal/molAutoDock 4.2

Beyond predicting binding affinity, molecular docking reveals the specific atomic interactions that stabilize the ligand-receptor complex. Understanding these interactions is key to explaining the structure-activity relationship (SAR) and optimizing ligand design. The purine scaffold of this compound and its analogues offers multiple points for interaction.

Key interaction types observed in docking studies of purine analogues include:

Hydrogen Bonds: These are highly directional interactions and are critical for molecular recognition. The nitrogen atoms in the purine rings, as well as the exocyclic hydroxyl (-OH) and thione (-C=S) groups, can act as hydrogen bond donors or acceptors. For example, docking studies of purine derivatives in the CDK2 active site showed crucial hydrogen bonds with backbone atoms of residues like Leu83 and His84. researchgate.net

Pi-Interactions: The aromatic purine ring system can engage in various π-interactions, including π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine) and π-alkyl or π-sigma interactions with aliphatic residues. researchgate.net These interactions contribute significantly to the binding affinity and specificity.

The specific orientation of the ligand in the binding pocket determines which of these interactions can form. Docking simulations can reveal multiple possible binding modes, and the most favorable orientation is typically the one that maximizes these stabilizing interactions. nih.gov For instance, in the katanin-ATP complex, the adenine ring of ATP is stabilized by π-sigma and π-alkyl interactions with leucine (B10760876) residues. researchgate.net

Table 2: Common Atomic Interactions of Purine Analogues with Protein Residues
Interaction TypeLigand Functional Group (Purine Analogue)Interacting Protein Residue (Examples)Significance
Hydrogen BondRing Nitrogens, Hydroxyl (-OH), Thione (C=S)Leu, His, Asp, Thr, SerProvides specificity and directionality.
HydrophobicPurine Ring System, Alkyl SubstituentsLeu, Val, Ala, IleContributes to overall binding stability.
π-π StackingAromatic Purine RingPhe, Tyr, Trp, HisStabilizes the complex via aromatic ring interactions.
π-Alkyl / π-SigmaAromatic Purine RingLeu, Ile, ValOrients the ligand within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com By quantifying structural features as numerical values called "molecular descriptors," QSAR models can predict the activity of new, unsynthesized molecules, guiding the design of more potent analogues. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical representations of the physicochemical properties of a molecule derived from its chemical structure. ucsb.edu A vast number of descriptors can be generated, categorized broadly as:

0D/1D Descriptors: These include constitutional properties like molecular weight, atom counts, and functional group counts.

2D Descriptors: These are derived from the 2D representation of the molecule and describe topology and connectivity. Examples include topological indices (e.g., Wiener index), electrotopological state (E-state) indices, and molecular fingerprints.

3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties, such as molecular shape, volume, and surface area (e.g., WHIM descriptors). researchgate.net

Physicochemical & Electronic Descriptors: These include properties like hydrophobicity (logP), molar refractivity, dipole moment, and quantum chemical descriptors (e.g., HOMO/LUMO energies). ucsb.edu

Given that thousands of descriptors can be calculated for a single molecule, a critical step is descriptor selection . A good QSAR model uses a small set of descriptors that are highly correlated with the biological activity but are not highly correlated with each other. tandfonline.com This process removes redundant and irrelevant information, preventing model overfitting and improving its predictive power. youtube.com Common selection methods include stepwise regression, genetic algorithms, and partial least squares (PLS) analysis. researchgate.netyoutube.com

Table 3: Categories and Examples of Molecular Descriptors Used in QSAR
Descriptor CategoryDescriptionExamples
Constitutional (1D)Reflects molecular composition.Molecular Weight, Atom Counts, H-Donor/Acceptor Counts.
Topological (2D)Describes atomic connectivity and branching.Wiener Index, Kier & Hall Connectivity Indices, E-State Indices.
Geometrical (3D)Based on the 3D coordinates of the atoms.Molecular Surface Area, Molecular Volume, Radius of Gyration.
PhysicochemicalRepresents physicochemical properties.LogP (hydrophobicity), Molar Refractivity, Polarizability.
Quantum ChemicalDerived from quantum mechanics calculations.HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges.

Once a relevant set of descriptors is selected, a mathematical model is built to correlate these descriptors with the observed biological activity (e.g., pIC₅₀). The goal is to create a robust model that can accurately predict the activity of compounds not included in the initial training set. nih.gov

Several statistical and machine learning methods are used for developing predictive QSAR models:

Linear Methods:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A regression method suitable for datasets with more variables than observations and where multicollinearity exists among descriptors. It was successfully used to model the c-Src tyrosine kinase inhibitory activity of purine derivatives. researchgate.net

Non-Linear Methods:

Artificial Neural Networks (ANN): Machine learning models inspired by the structure of the brain, capable of modeling complex non-linear relationships.

Support Vector Machines (SVM): A powerful machine learning method used for both classification and regression tasks.

3D-QSAR Methods:

Comparative Molecular Field Analysis (CoMFA): This technique uses steric and electrostatic fields surrounding a set of aligned molecules to predict their activity. It provides intuitive 3D contour maps that highlight regions where modifications would enhance or decrease activity. researchgate.netnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, but includes additional fields for hydrophobicity, hydrogen bond donor, and acceptor properties.

The validity and predictive power of a QSAR model are assessed using statistical metrics. A robust model should have a high correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (q² > 0.5), and good predictive ability for an external test set (pred_r² > 0.6). researchgate.netnih.gov For example, a 2D QSAR model for purine derivatives inhibiting c-Src kinase achieved an R² of 0.8319, a q² of 0.7550, and a pred_r² of 0.7983, indicating a statistically significant and predictive model. researchgate.net

Table 4: Key Statistical Parameters for QSAR Model Validation
ParameterSymbolDescriptionIdeal Value
Coefficient of DeterminationMeasures the goodness of fit for the training set.Close to 1.0
Cross-validated R²q² (or Q²)Measures the internal predictive ability of the model (e.g., via leave-one-out).> 0.5
Predictive R²pred_r² (or R²_pred)Measures the predictive power of the model on an external test set.> 0.6
Standard Error of EstimateSEEMeasures the absolute error of the model's predictions.Low

Mechanistic Biochemical and Molecular Studies of 2 Hydroxy 7,9 Dihydro 8h Purine 8 Thione Analogues

Enzyme Inhibition Mechanisms by 2-Hydroxy-7,9-dihydro-8H-purine-8-thione Derivatives (In Vitro)

Derivatives of this compound have been shown to inhibit a range of enzymes, playing a significant role in various cellular processes.

Purine (B94841) Metabolizing Enzymes (e.g., HGPRTase, IMP dehydrogenase)

Analogues of purines are known to interfere with the synthesis of purine nucleotides by targeting key enzymes in the metabolic pathway. taylorandfrancis.com Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) is a crucial enzyme in the purine salvage pathway, responsible for converting hypoxanthine (B114508) and guanine (B1146940) into their respective monophosphate nucleotides. wikipedia.org This enzyme is essential for nucleotide synthesis in organisms like the malaria parasite, Plasmodium falciparum, which cannot synthesize purines de novo. malariaworld.org Acyclic nucleoside phosphonates, which are analogues of the nucleotide product, have been identified as inhibitors of both human HGPRT and the parasite's hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT). nih.gov For instance, certain acyclic nucleoside phosphonates have demonstrated K(i) values as low as 100 nM for P. falciparum HGXPRT, with up to 58-fold selectivity for the parasite enzyme over the human counterpart. nih.gov Inhibition of HGPRT disrupts the parasite's ability to synthesize nucleotides, which is essential for its growth and replication. malariaworld.org

Inosine 5′-monophosphate dehydrogenase (IMPDH) is another critical enzyme in purine metabolism, catalyzing the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), a precursor for guanine nucleotides. nih.gov Inhibition of IMPDH leads to the depletion of guanine nucleotides, which are vital for DNA and RNA synthesis, as well as other cellular functions. nih.gov While specific inhibitory data for this compound derivatives on IMPDH is not detailed in the provided search results, the general strategy of targeting purine metabolizing enzymes with purine analogues is a well-established approach in chemotherapy. nih.gov

EnzymeInhibitor ClassOrganism/Enzyme SourcePotency (K(i)/IC50)SelectivityReference
HGPRTaseAcyclic Nucleoside PhosphonatesPlasmodium falciparumAs low as 100 nMUp to 58-fold vs. human HGPRT nih.gov
HGXPRTVarious CompoundsPlasmodium falciparum15.7 to 229.6 μM- malariaworld.org
IMP DehydrogenaseGeneral Purine AnaloguesVariousNot specifiedNot specified nih.gov

Kinase Inhibition (e.g., CDK2, Aurora kinase, COX, HDAC)

Purine analogues have emerged as significant inhibitors of various protein kinases, which are key regulators of cell cycle progression and signal transduction. nih.gov Cyclin-dependent kinases (CDKs), in particular, are viable targets for cancer therapy. nih.gov For example, roscovitine, a C2,N6,N9-substituted adenine (B156593) derivative, is a potent inhibitor of CDK2. nih.gov It acts as a competitive inhibitor for ATP binding to the kinase. nih.gov The crystal structure of the CDK2/roscovitine complex reveals that the purine portion of the inhibitor occupies the adenine binding pocket of the enzyme. nih.gov

Derivatives of 2-anilino-4-aryl-8H-purine have been developed as potent inhibitors of PDK1, a kinase involved in the PI3K/Akt signaling pathway, which is crucial for cancer cell growth and survival. researchgate.net Furthermore, purine derivatives have been identified as potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell development and activation, making them potential therapeutics for autoimmune diseases. nih.gov

While not purine derivatives, pyrimidine-based compounds have shown significant potential as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. mdpi.comrsc.org This highlights the broader potential of purine and pyrimidine (B1678525) scaffolds in targeting enzymes involved in inflammatory pathways.

KinaseInhibitor ClassExample CompoundPotency (IC50)Mechanism of ActionReference
CDK2Purine AnaloguesRoscovitineNot specifiedCompetitive ATP binding inhibitor nih.gov
PDK12-Anilino-4-aryl-8H-purinesCompound 6Sub-micromolarNot specified researchgate.net
BTKPurine DerivativesCompound 20Not specifiedFills a BTK-specific lipophilic pocket nih.gov
COX-2Pyrimidine DerivativesL1 and L2Comparable to meloxicamSelective inhibition mdpi.com

Other Enzyme Targets (e.g., sulfotransferases, phosphodiesterases)

The inhibitory activity of purine analogues extends to other enzyme families. Sulfotransferases (SULTs) are enzymes that catalyze the sulfation of various molecules, playing a role in numerous biological processes. rsc.org Structure-based design has led to the development of nucleoside-derived analogues as sulfotransferase inhibitors. rsc.orgnih.gov For instance, 2'-deoxy-PAP has been investigated as a benchmark for a library of SULT inhibitors. nih.gov Phthalate monoesters have also been shown to strongly inhibit several SULT isoforms, including SULT1A1, SULT1B1, and SULT1E1. frontiersin.org

While specific data on the inhibition of phosphodiesterases by this compound derivatives is not available in the provided results, purine-based structures are known to be scaffolds for phosphodiesterase inhibitors.

Enzyme FamilyInhibitor ClassExample InhibitorsTarget IsoformsReference
SulfotransferasesNucleoside-derived analogues2'-deoxy-PAPHS2ST, TPST1 nih.gov
SulfotransferasesPhthalate monoestersMHP, MOP, MEHPSULT1A1, SULT1B1, SULT1E1 frontiersin.org

Molecular Interactions with Biomacromolecules (In Vitro/Ex Vivo)

The biological effects of this compound analogues are also a result of their direct interactions with biomacromolecules like nucleic acids and cellular receptors.

DNA/RNA Interaction Studies and Nucleic Acid Synthesis Interference

Purine analogues can exert their effects by interfering with the synthesis and function of DNA and RNA. taylorandfrancis.com These compounds can mimic endogenous purines and be incorporated into nucleic acids, thereby disrupting their structure and function. taylorandfrancis.comnih.gov They can also inhibit enzymes that are essential for DNA and RNA synthesis. taylorandfrancis.com For example, azathioprine, a purine analogue, is metabolized to compounds that inhibit various steps in the synthesis of adenine and guanine nucleotides, ultimately suppressing DNA and RNA synthesis. taylorandfrancis.comlibretexts.org This interference with nucleic acid production is a key mechanism behind the immunosuppressive and cytotoxic effects of many purine analogues. libretexts.org

Receptor Binding Profiling (e.g., adenosine (B11128) receptors, corticotropin-releasing hormone receptors)

Purine analogues can also act as ligands for various cellular receptors. Adenosine receptors (A1, A2A, A2B, and A3) are a class of G protein-coupled receptors that are involved in a wide range of physiological processes. nih.govwikipedia.org Numerous structure-activity relationship studies have been conducted to develop selective agonists and antagonists for these receptors. nih.gov For instance, modifications to the purine and ribose moieties of adenosine have led to the discovery of analogues with high affinity and selectivity for specific adenosine receptor subtypes. nih.gov

Furthermore, a series of purin-8-ones has been found to exhibit excellent binding affinity to the corticotropin-releasing hormone receptor 1 (CRH-R1). nih.gov These compounds act as antagonists for this receptor and show promise as potential anxiolytics and antidepressants. nih.gov The CRH-R1 is involved in the body's response to stress, and its antagonism can modulate this pathway. nih.gov

ReceptorLigand ClassEffectPotential Therapeutic ApplicationReference
Adenosine Receptors (A1, A2a, A3)Adenosine AnaloguesAgonist/AntagonistVarious nih.gov
Corticotropin-Releasing Hormone Receptor 1 (CRH-R1)Purin-8-onesAntagonistAnxiolytics, Antidepressants nih.gov

Protein-Ligand Binding Kinetics and Thermodynamics

There is no available research data detailing the protein-ligand binding kinetics and thermodynamics of this compound. Studies on parameters such as association rate constants (kₒₙ), dissociation rate constants (kₒff), equilibrium dissociation constants (Kₐ), and thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the binding of this compound to specific protein targets have not been published.

Intracellular Metabolism of this compound Analogues (In Vitro)

No in vitro studies on the intracellular metabolism of this compound have been found in the public domain.

There is no available information describing the mechanisms by which this compound is taken up and transported into cells. Research on whether its entry is mediated by passive diffusion, facilitated diffusion, or active transport via specific membrane transporters has not been published.

Biotransformation Pathways and Metabolite Identification

The biotransformation of this compound, a heterocyclic compound belonging to the thiopurine class, is a critical area of study to understand its mechanism of action and potential therapeutic applications. While direct metabolic studies on this specific analogue are limited, extensive research on structurally related thiopurines, such as thioguanine, provides a strong basis for predicting its metabolic fate. The metabolic pathways of thiopurines are complex, involving multiple enzymatic conversions that lead to the formation of various active and inactive metabolites.

The primary enzyme family involved in the metabolism of many purine analogues is the aldehyde oxidase (AOX) system. For instance, studies on the antimetabolite thioguanine have identified a major circulating metabolite, 8-hydroxy-thioguanine. nih.gov This conversion is catalyzed by aldehyde oxidase, which hydroxylates the C8 position of the purine ring. nih.gov Given the structural similarity, it is highly probable that this compound undergoes a similar oxidative transformation.

Another significant pathway in thiopurine metabolism involves phosphoribosylation, catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This enzyme converts thiopurines into their corresponding ribonucleotides. For example, thioguanine is converted to thioguanosine monophosphate (TGMP). researchgate.net These nucleotide metabolites are often the pharmacologically active forms of the drug. TGMP can be further phosphorylated to thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP) by nucleoside diphosphate kinases. clinpgx.org

Furthermore, thiopurines can be subject to methylation by thiopurine S-methyltransferase (TPMT), leading to the formation of methylated metabolites. clinpgx.org Guanine deaminase is another enzyme that can act on thiopurine analogues, leading to deamination. clinpgx.org For instance, thioguanine can be converted to thioxanthine, which is then oxidized by xanthine (B1682287) dehydrogenase (XDH) to form thiouric acid. clinpgx.org

The identification of these metabolites is typically achieved through advanced analytical techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry. nih.gov These methods allow for the separation and structural elucidation of the various metabolic products from biological samples.

Based on the metabolic pathways of analogous compounds, the following tables detail the potential enzymes and metabolites involved in the biotransformation of this compound and its analogues.

Table 1: Key Enzymes in the Biotransformation of Thiopurine Analogues

EnzymeAbbreviationFunction
Aldehyde OxidaseAOX1Catalyzes the oxidation of thiopurines. clinpgx.org
Hypoxanthine-guanine phosphoribosyltransferaseHGPRTConverts thiopurines to their monophosphate ribonucleotides. researchgate.net
Nucleoside Diphosphate KinaseNME1/NME2Phosphorylates thioguanosine monophosphate to di- and triphosphates. clinpgx.org
Thiopurine S-methyltransferaseTPMTCatalyzes the S-methylation of thiopurine compounds. clinpgx.org
Guanine DeaminaseGDADeaminates thiopurine analogues. clinpgx.org
Xanthine DehydrogenaseXDHOxidizes thioxanthine to thiouric acid. clinpgx.org

Table 2: Potential Metabolites of this compound and its Analogues

MetaboliteParent CompoundMetabolic Pathway
8-hydroxy-thioguanineThioguanineOxidation by Aldehyde Oxidase. nih.gov
Thioguanosine monophosphate (TGMP)ThioguaninePhosphoribosylation by HGPRT. researchgate.net
Thioguanosine diphosphate (TGDP)Thioguanosine monophosphatePhosphorylation by Nucleoside Diphosphate Kinase. clinpgx.org
Thioguanosine triphosphate (TGTP)Thioguanosine diphosphatePhosphorylation by Nucleoside Diphosphate Kinase. clinpgx.org
ThioxanthineThioguanineDeamination by Guanine Deaminase. clinpgx.org
Thiouric acidThioxanthineOxidation by Xanthine Dehydrogenase. clinpgx.org
MethylthioguanineThioguanineMethylation by TPMT.

Structure Activity Relationship Sar Studies of 2 Hydroxy 7,9 Dihydro 8h Purine 8 Thione Derivatives

Impact of Substituent Variations on Molecular Target Interactions

Positional Effects of Hydroxyl and Thione Groups

The specific placement of the hydroxyl and thione groups on the purine (B94841) ring is a critical determinant of biological activity. Isomeric analogs, where these functional groups are located at different positions, often exhibit markedly different pharmacological profiles. For instance, the enzymatic oxidation of thiopurines is highly dependent on the position of the sulfur atom.

Bioisosteric replacement of the hydroxyl and thione groups with other functional groups has also been explored to modulate activity. researchgate.net This strategy aims to retain the essential electronic and steric properties required for biological function while potentially improving other characteristics such as metabolic stability or bioavailability. The success of such replacements is highly context-dependent and relies on the specific interactions of the functional group with the target protein. researchgate.net

Table 1: Hypothetical Bioisosteric Replacements and Their Predicted Impact on Activity

PositionOriginal GroupBioisosteric ReplacementPredicted Impact on Activity
2-OH-NH2May alter hydrogen bonding capacity
2-OH-SHCould change metal coordination properties
8-C=S-C=OLikely to alter electronic distribution and binding
8-C=S-C=SeMay enhance certain biological activities

This table is illustrative and based on general principles of bioisosterism; specific outcomes would require experimental validation.

Role of N-Substitution on Purine Ring

Alkylation or arylation at the nitrogen atoms of the purine ring, particularly at the N7 and N9 positions, is a common strategy to explore the SAR of purine derivatives. The regioselectivity of N-alkylation is a significant factor, as N7 and N9 isomers often display distinct biological activities and metabolic fates. nih.govmdpi.comresearchgate.net

Table 2: Influence of N-Substitution on the Biological Activity of Purine Analogs

Position of SubstitutionSubstituentGeneral Observation on Biological Activity
N9Small alkyl groupsOften well-tolerated or enhances activity
N9Bulky aromatic groupsCan increase affinity through hydrophobic interactions
N7Alkyl groupsFrequently leads to a decrease in activity compared to N9 isomers
N7Benzyl (B1604629) groupsMay alter the selectivity profile of the compound

Data in this table is generalized from studies on various purine analogs and may not be directly representative of 2-Hydroxy-7,9-dihydro-8H-purine-8-thione derivatives.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netnih.gov For derivatives of this compound, a pharmacophore model would typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features that are crucial for binding to the molecular target. nih.govresearchgate.net

The development of a pharmacophore model for this class of compounds would involve:

Ligand-based approaches: Aligning a set of active molecules to identify common chemical features.

Structure-based approaches: Analyzing the interactions between the ligand and its target protein to define key interaction points.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds with the potential for similar biological activity. researchgate.net This approach facilitates the rational design of new ligands with improved potency and selectivity. Key features in a hypothetical pharmacophore model for a 2-hydroxy-8-thiopurine derivative might include a hydrogen bond donor from the N7-H or N9-H, a hydrogen bond acceptor from the 2-hydroxyl group, and the thione group acting as a key interaction point, potentially through hydrogen bonding or metal coordination.

Conformational Flexibility and Its Influence on Activity Profiles

The three-dimensional conformation of a molecule is a critical factor that governs its interaction with a biological target. For derivatives of this compound, conformational flexibility can influence the molecule's ability to adopt the optimal geometry for binding.

Future Research Directions and Unexplored Avenues for 2 Hydroxy 7,9 Dihydro 8h Purine 8 Thione Research

Novel Synthetic Strategies for Enhanced Compound Diversity

Future research into "2-Hydroxy-7,9-dihydro-8H-purine-8-thione" will greatly benefit from the development of novel synthetic strategies to create a diverse library of related compounds. The ability to systematically modify the purine (B94841) core will be crucial for establishing structure-activity relationships (SAR) and optimizing potential therapeutic properties.

One promising approach is the use of combinatorial chemistry, which allows for the rapid synthesis of a large number of derivatives. google.com By employing a variety of building blocks, researchers can introduce a wide range of functional groups at different positions on the purine ring. google.com This can be achieved through both solid-phase and solution-phase synthesis methods. google.com

Furthermore, modern synthetic methodologies such as C-H functionalization could be employed for the regioselective modification of the purine scaffold. rsc.org This technique allows for the direct introduction of substituents at specific carbon-hydrogen bonds, offering a more efficient and atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. rsc.orgresearchgate.net The development of efficient metalation protocols can also facilitate the synthesis of polysubstituted purine derivatives. researchgate.net

The table below outlines potential synthetic strategies for diversifying the "this compound" scaffold.

Synthetic StrategyDescriptionPotential for Diversity
Combinatorial Chemistry Rapid synthesis of large libraries of compounds by systematically combining different building blocks.High
C-H Functionalization Direct introduction of functional groups at C-H bonds, allowing for late-stage diversification.High
Metalation Use of organometallic intermediates to introduce a variety of electrophiles at specific positions.Moderate to High
Cross-Coupling Reactions Palladium- or other metal-catalyzed reactions to form carbon-carbon or carbon-heteroatom bonds.High

Deeper Exploration of Molecular Mechanisms and Target Engagement

A critical area for future research is the elucidation of the molecular mechanisms of action of "this compound" and the identification of its biological targets. Thiopurines, as a class, are known to exert their effects through various mechanisms, including incorporation into DNA and RNA, and modulation of enzyme activity. clinpgx.orgresearchgate.net

One of the primary mechanisms of action for some thiopurines is their conversion to thioguanine nucleotides, which can be incorporated into DNA and RNA, leading to cytotoxicity. clinpgx.orgnih.gov Future studies should investigate whether "this compound" is metabolized in a similar manner.

Another potential mechanism is the inhibition of key enzymes involved in cellular signaling pathways. For instance, some thiopurine metabolites have been shown to target the small GTPase Rac1, which plays a role in T-cell activation. nih.gov Biochemical and cellular assays will be essential to determine if "this compound" or its metabolites interact with specific proteins to modulate their function.

The following table summarizes potential molecular mechanisms that warrant investigation for "this compound."

Potential MechanismDescriptionExperimental Approaches
Nucleic Acid Incorporation Conversion to a nucleotide analog and incorporation into DNA and/or RNA, leading to disruption of cellular processes.Mass spectrometry-based analysis of DNA and RNA from treated cells.
Enzyme Inhibition Direct binding to and inhibition of the activity of specific enzymes.In vitro enzyme activity assays, thermal shift assays.
Modulation of Signaling Pathways Alteration of cellular signaling cascades through interaction with key regulatory proteins.Western blotting, reporter gene assays, phosphoproteomics.

Integration of Advanced Computational Methods for Predictive Modeling

Advanced computational methods can significantly accelerate the research and development of "this compound" derivatives. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the design of more potent and selective compounds. tandfonline.commdpi.comptfarm.pl

QSAR studies can be employed to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. tandfonline.comnih.govresearchgate.net These models can then be used to predict the activity of newly designed molecules before their synthesis, thereby saving time and resources. tandfonline.com Both 2D- and 3D-QSAR approaches can be utilized to understand the structural requirements for biological activity. researchgate.netmdpi.com

Molecular docking simulations can predict the binding orientation and affinity of "this compound" and its analogs to the active sites of potential protein targets. ptfarm.plnih.govresearchgate.net This information can guide the design of derivatives with improved binding characteristics.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be used to assess the pharmacokinetic and toxicological properties of new compounds at an early stage of development. nih.govresearchgate.netmdpi.comrjptonline.orgbiorxiv.org

The table below highlights key computational methods and their applications in the study of "this compound."

Computational MethodApplicationPredicted Outcomes
QSAR Modeling Predict the biological activity of new derivatives based on their chemical structure.Potency, selectivity.
Molecular Docking Predict the binding mode and affinity of compounds to protein targets.Binding energy, key interactions.
ADMET Prediction Assess the pharmacokinetic and toxicological properties of compounds.Bioavailability, metabolic stability, potential toxicity.

Development of Advanced Probes for Biochemical Investigations

To facilitate a deeper understanding of the biological functions of "this compound," the development of advanced chemical probes is essential. These probes can be used to visualize the compound's subcellular localization, identify its binding partners, and study its engagement with target molecules in living systems.

One valuable type of probe is a fluorescently labeled version of "this compound." nih.govresearchgate.net By attaching a fluorophore to the purine scaffold, researchers can use techniques like fluorescence microscopy to track the compound's distribution within cells. nih.gov The choice of fluorophore and its attachment point are critical to ensure that the probe retains its biological activity. nih.gov

Another powerful tool is the creation of affinity-based probes, such as biotinylated or photo-crosslinkable derivatives. These probes can be used in pull-down experiments to isolate and identify the cellular proteins that interact with "this compound."

The following table details different types of chemical probes and their potential applications in studying "this compound."

Probe TypeDescriptionApplication
Fluorescent Probes The compound is tagged with a fluorescent dye.Cellular imaging, flow cytometry, real-time monitoring of target engagement. nih.gov
Biotinylated Probes The compound is linked to a biotin (B1667282) molecule.Affinity purification of binding partners, pull-down assays.
Photo-crosslinking Probes The compound contains a photoreactive group that forms a covalent bond with its target upon UV irradiation.Covalent capture of binding partners for identification by mass spectrometry.

Q & A

Q. How can researchers elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace hydroxy with methoxy) and compare bioactivity .
  • Molecular Docking : Screen against target proteins (e.g., kinases) to predict binding modes. Validate with SPR (Surface Plasmon Resonance) .
  • QSAR Models : Use multivariate analysis to correlate electronic (Hammett σ) or steric parameters with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.